8-Bromoisoquinolin-4-ol
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Overview
Description
8-Bromoisoquinolin-4-ol is a chemical compound with the molecular formula C9H6BrNO It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position on the isoquinoline ring
Preparation Methods
The synthesis of 8-Bromoisoquinolin-4-ol can be achieved through several synthetic routes. One common method involves the bromination of isoquinolin-4-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform . Another method includes the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions typically involve the use of palladium bromide (PdBr2), copper bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) or dichloromethane (CH2Cl2) .
Chemical Reactions Analysis
8-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form isoquinolin-4-ol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of palladium-catalyzed reactions can lead to the formation of various substituted isoquinolines .
Scientific Research Applications
8-Bromoisoquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-Bromoisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
8-Bromoisoquinolin-4-ol can be compared with other similar compounds such as:
4-Bromoisoquinolin-8-ol: Similar in structure but with the bromine and hydroxyl groups at different positions.
8-Hydroxyquinoline: Lacks the bromine atom but has a similar hydroxyl group, known for its antimicrobial and anticancer properties.
4-Bromoisoquinoline: Lacks the hydroxyl group, used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-bromoisoquinolin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURMCZMKZBTSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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